3-Hydroxy-4-(3-nitrophenyl)benzoic acid
Description
3-Hydroxy-4-(3-nitrophenyl)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and a 3-nitrophenyl substituent at the 4-position of the benzene ring. The nitro group and hydroxyl substituents influence electronic effects, solubility, and biological activity, making this compound relevant in pharmaceutical and materials research .
Properties
IUPAC Name |
3-hydroxy-4-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)14(18)19/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGKALOXUYUVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690046 | |
| Record name | 2-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-66-4 | |
| Record name | 2-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid followed by a coupling reaction with a nitrobenzene derivative. For instance, 3-hydroxybenzoic acid can be dissolved in acetonitrile and reacted with ammonium cerium nitrate to introduce the nitro group . The reaction is typically carried out at room temperature and the product is purified through column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid may involve the use of more scalable and efficient methods. One such method includes the use of metallic lithium and concentrated nitric acid in a controlled environment to achieve the desired nitration . The reaction conditions are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Hydroxy-4-(3-nitrophenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl and nitro groups allow it to participate in redox reactions, which can modulate biological pathways. For instance, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Chemical Properties
Table 1: Key Properties of Nitro- and Hydroxy-Substituted Benzoic Acids
Key Observations :
- Isomeric Effects : 3-Hydroxy-4-nitrobenzoic acid and 4-Hydroxy-3-nitrobenzoic acid share identical molecular formulas but differ in substituent positions. This positional isomerism affects polarity, acidity (pKa), and solubility. For instance, the hydroxyl group’s proximity to the nitro group in 4-Hydroxy-3-nitrobenzoic acid may enhance intramolecular hydrogen bonding, reducing solubility compared to its isomer .
- Schiff Base Derivatives: The Schiff base synthesized from 3-hydroxybenzaldehyde and 4-amino-3-hydroxybenzoic acid introduces an imine (-C=N-) group, enabling metal chelation (e.g., Zn²⁺, Ni²⁺). This enhances antimicrobial activity, as seen in its Zn(II) complex .
Antimicrobial Activity :
- The Schiff base derivative (C₁₄H₁₁NO₄) and its Zn(II) complex exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with the Zn(II) complex showing superior efficacy due to enhanced membrane permeability .
- Nitro-Substituted Analogs : While direct data on 3-Hydroxy-4-(3-nitrophenyl)benzoic acid are unavailable, nitro groups generally confer antimicrobial properties by disrupting electron transport chains. For example, 3-Hydroxy-4-nitrobenzoic acid derivatives are hypothesized to inhibit bacterial enzymes via nitro group reduction .
Antioxidant Potential :
- Evidence suggests that hydroxyl group positioning significantly impacts antioxidant activity. Cinnamic acid derivatives (e.g., caffeic acid) outperform benzoic analogs due to resonance stabilization from the CH=CHCOOH group . For benzoic acid derivatives, increasing hydroxyl groups (e.g., 3,4-dihydroxybenzoic acid) enhances radical scavenging, but nitro groups may reduce this effect by withdrawing electrons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
